molecular formula C8H8ClNO3 B2889031 Methyl 2-chloro-4-methoxynicotinate CAS No. 344298-51-7

Methyl 2-chloro-4-methoxynicotinate

Cat. No. B2889031
CAS RN: 344298-51-7
M. Wt: 201.61
InChI Key: GQIGLHVYCRDEFF-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-4-methoxynicotinate” is a chemical compound with the CAS Number: 344298-51-7 . It has a molecular weight of 201.61 and its IUPAC name is this compound . It is stored in an inert atmosphere at a temperature between 2-8°C .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C8H8ClNO3 . The InChI Code for this compound is 1S/C8H8ClNO3/c1-12-5-3-4-10-7 (9)6 (5)8 (11)13-2/h3-4H,1-2H3 .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It is stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

  • Synthesis and Optical Properties of Metal Complexes : Research by Vasilis P. Barberis and J. Mikroyannidis (2006) on the synthesis of aluminum and zinc quinolates using substituted 2-styryl-8-quinolinol, derived from reactions involving 4-Methyl(methoxy or chloro)benzaldehyde, highlighted the potential of such compounds in developing materials with enhanced thermal stability and improved processability. These complexes exhibited blue-green photoluminescence, indicating their potential application in optical materials and devices (Barberis & Mikroyannidis, 2006).

  • Catalysis and Green Chemistry : A study by G. Yadav and Jeetendra Y. Salunke (2013) on the catalytic methylation of 2-naphthol using dimethyl carbonate as a greener alternative to traditional methylation agents demonstrated the potential of utilizing such methodologies for the efficient production of industrially relevant compounds. This research could provide a framework for the synthesis of compounds related to Methyl 2-chloro-4-methoxynicotinate in an environmentally friendly manner (Yadav & Salunke, 2013).

  • Synthesis and Structural Analysis of Chlorinated Methoxyphenols : The synthesis and detailed structural analysis of chlorinated 4-Methoxyphenols by J. Knuutinen et al. (1988) could provide valuable insights into the chemical properties and reactivity of related compounds such as this compound. Understanding the synthesis routes and structural characteristics of these compounds can aid in exploring their applications in various fields (Knuutinen et al., 1988).

Safety and Hazards

“Methyl 2-chloro-4-methoxynicotinate” is classified under the GHS07 hazard class . It has hazard statements H302-H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray and to rinse cautiously with water in case of contact with eyes .

Mechanism of Action

Target of Action

It is structurally similar to methyl nicotinate, which is known to act as a rubefacient and is thought to involve peripheral vasodilation .

Biochemical Pathways

Given its structural similarity to methyl nicotinate, it may influence the prostaglandin d2 pathway, leading to vasodilation .

Result of Action

Based on the known effects of methyl nicotinate, it may cause local vasodilation and increase blood flow at the site of application .

Action Environment

The action, efficacy, and stability of Methyl 2-chloro-4-methoxynicotinate could be influenced by various environmental factors such as temperature, pH, and the presence of other substances. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions could affect its stability.

properties

IUPAC Name

methyl 2-chloro-4-methoxypyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-12-5-3-4-10-7(9)6(5)8(11)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIGLHVYCRDEFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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